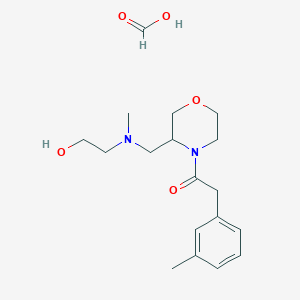

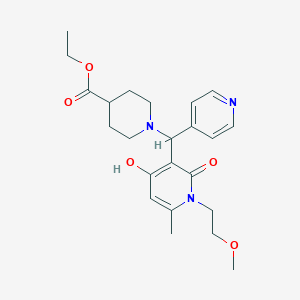

![molecular formula C9H16ClF2NO B2488804 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride CAS No. 2309465-90-3](/img/structure/B2488804.png)

9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with the formula C9H15F2NO・HCl . It has a molecular weight of 227.68 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The compound contains fluorine, oxygen, nitrogen, and hydrogen atoms, as well as a chloride ion .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Significance

The compound 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane; hydrochloride is part of a broader family of compounds known as spiroaminals, notable for their unique and complex structures. Spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are recognized for their significant biological activities and form the core of many natural and synthetic products. The intricate skeletons of these compounds make them challenging and intriguing targets for chemical synthesis, driving the development of various synthetic strategies to construct these compounds (Sinibaldi & Canet, 2008).

Exploration in Antibacterial Agents

In the realm of antibacterial applications, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of fluoroquinolone derivatives, a class of antibiotics. These derivatives have been tested against various bacterial strains, showing distinct activity against specific gram-positive and gram-negative bacteria. This highlights the potential of these compounds in developing targeted antibacterial agents (Lukin et al., 2022).

Innovative Synthetic Methods

A study on the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes presents a one-pot, multi-component reaction, showcasing the versatility and efficiency of modern synthetic methods. This approach not only highlights the compound's synthetic accessibility but also opens doors to various functional derivatives, broadening the potential applications in different research fields (Jia Li et al., 2014).

Prins Cascade Cyclization

Another innovative synthetic method is the Prins cascade cyclization, utilized for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method represents a novel approach to synthesizing spiromorpholinotetrahydropyran derivatives, demonstrating the compound's versatility and the continuous evolution of synthetic methodologies to access complex molecular architectures (B. Reddy et al., 2014).

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

Wirkmechanismus

Target of Action

The primary targets of 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride . These factors include temperature, pH, and the presence of other substances in the body.

Eigenschaften

IUPAC Name |

9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO.ClH/c10-9(11)3-1-8(2-4-9)7-12-5-6-13-8;/h12H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBMOUALEBOZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CNCCO2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

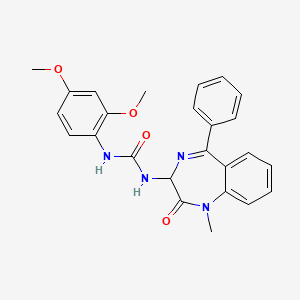

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

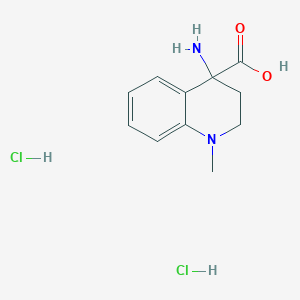

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)